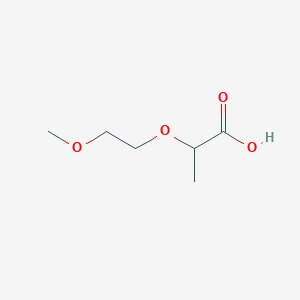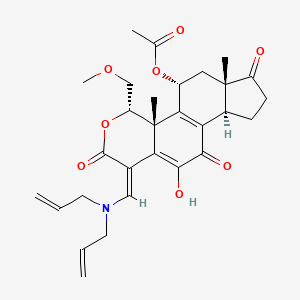![molecular formula C14H20ClN3O10S2 B1242421 (4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242421.png)
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate
Vue d'ensemble
Description
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes functional groups like methylsulfonyl, chloroethyl, carbazic acid, nitro, and dimethoxybenzyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester typically involves multiple steps:
Formation of the Carbazic Acid Core: This step may involve the reaction of a suitable carbazic acid precursor with methylsulfonyl chloride under basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced through a nucleophilic substitution reaction using a chloroethylating agent.
Attachment of the Nitro and Dimethoxybenzyl Ester Groups: These groups can be introduced through esterification and nitration reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of carboxylic acids from esters.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, it may be used as a probe or reagent to study biochemical pathways and interactions. Its structural features could allow it to interact with specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions may make it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid benzyl ester
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 4,5-dimethoxybenzyl ester
Uniqueness
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is unique due to the presence of both nitro and dimethoxybenzyl ester groups. These functional groups may impart specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C14H20ClN3O10S2 |
|---|---|
Poids moléculaire |
489.9 g/mol |
Nom IUPAC |
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate |
InChI |
InChI=1S/C14H20ClN3O10S2/c1-26-12-7-10(11(18(20)21)8-13(12)27-2)9-28-14(19)17(30(4,24)25)16(6-5-15)29(3,22)23/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
CZQOERNPUAAJFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)COC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C)[N+](=O)[O-])OC |
Synonymes |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-((4,5-dimethoxy-2-nitrobenzyloxy)carbonyl)hydrazine 1,2-BmsClEt-DNCH |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
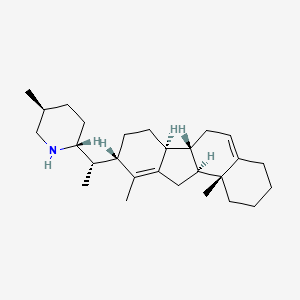
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
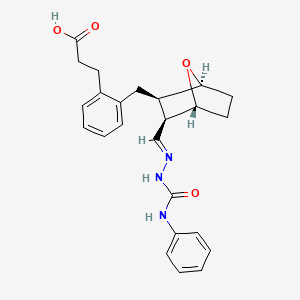
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
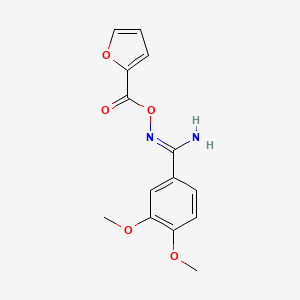
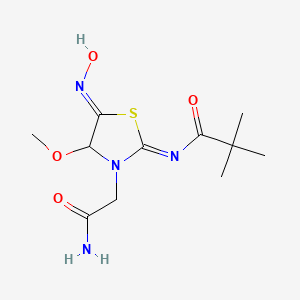
![N-benzyl-4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B1242352.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)
![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)
